3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
描述
属性
IUPAC Name |
3-[2-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-27-17-18(21-8-7-20-17)28-13-6-9-23(10-13)16(25)11-24-12-22-15-5-3-2-4-14(15)19(24)26/h2-5,7-8,12-13H,6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBFDBJHCSVCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions, starting from readily available precursors. The process generally includes:
Formation of the Quinazolinone Core: Utilizing anthranilic acid derivatives, the quinazolinone ring is constructed through cyclization reactions.
Attachment of Pyrrolidine Substituent:
Incorporation of Methoxypyrazine: Finally, the methoxypyrazine moiety is added, typically through etherification reactions, leveraging the reactivity of the quinazolinone and pyrrolidine intermediates.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes would require optimization of each synthetic step to ensure high yield and purity. Continuous flow chemistry and process intensification techniques may be employed to achieve efficient and economically viable production.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidative transformations, particularly at the methoxypyrazine and pyrrolidine moieties.
Reduction: The quinazolinone core can be reduced under specific conditions, leading to a variety of reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitutions are feasible, particularly at the pyrrolidine and methoxypyrazine sites.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Application of reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Utilization of appropriate nucleophiles or electrophiles, depending on the desired substitution pattern, often under basic or acidic conditions.
Major Products: The reactions typically yield a range of derivatives, varying based on the specific functional groups introduced or altered during the reaction process. These products can exhibit distinct biological or chemical properties, making them valuable for further research and development.
科学研究应用
Chemistry: The compound's reactivity and functional diversity make it a valuable building block for constructing more complex molecules. Biology: Its structural motifs suggest potential biological activity, making it a candidate for drug discovery and development. Medicine: Preliminary studies may explore its efficacy as a therapeutic agent, targeting specific molecular pathways. Industry: Beyond pharmaceuticals, the compound could find applications in material science, particularly in the development of novel polymers or catalysts.
作用机制
The compound's mechanism of action is likely multifaceted, involving interactions with various molecular targets. The quinazolinone core may interact with enzymes or receptors, altering their activity, while the pyrrolidine and methoxypyrazine moieties could enhance binding affinity or selectivity for specific biological targets. Detailed mechanistic studies are essential to elucidate these interactions fully.
相似化合物的比较
Comparison with Similar Quinazolin-4(3H)-one Derivatives
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and reported activities:
Key Structural and Pharmacological Insights
Substituent Impact on Activity :
- Pyrrolidine/Pyrazine vs. Thioether Groups : The target compound’s pyrrolidine-pyrazine linkage differentiates it from sulfur-containing analogs (e.g., thioethyl or oxadiazole derivatives in ). Such groups in other compounds improve antimicrobial or antitumor activity but may reduce metabolic stability .
- Nitro and Halogen Substituents : BG1189 and BG1190 () include nitro groups critical for efflux pump inhibition, whereas halogenated derivatives (e.g., z5 in ) prioritize structural diversity for synthesis optimization .
- Antioxidant vs.
Antitumor Activity :
Compound 34 () shares a 2-oxoethylthio group with the target compound but replaces pyrrolidine with a chlorophenyl moiety. This substitution correlates with broad antitumor activity, suggesting that the target’s pyrrolidine could enhance selectivity or reduce off-target effects .
Physicochemical and Pharmacokinetic Considerations
- Similarity Scores (): Structural analogs with similarity scores >0.85 (e.g., CAS 1769-24-0) indicate shared quinazolinone cores but lack the methoxypyrazine-pyrrolidine motif, underscoring the target compound’s novelty .
生物活性
3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial, anticancer, and neuroprotective properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features several notable structural components:
- Methoxypyrazine Moiety : Known for its diverse biological effects.
- Pyrrolidine Ring : Often associated with neuroprotective effects.
- Quinazolinone Core : Recognized for its anticancer properties.
These structural elements suggest a multifaceted interaction with biological targets, making it a candidate for pharmacological exploration.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The antimicrobial action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Case Studies : In vitro studies have shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species.
| Study | Microorganism | Activity |
|---|---|---|
| Study A | Staphylococcus aureus | Effective at low concentrations |
| Study B | Escherichia coli | Moderate activity observed |
| Study C | Candida albicans | Significant antifungal properties |
Anticancer Potential
The quinazolinone scaffold is well-documented for its anticancer activity:
- Cytotoxicity : Preliminary studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15 |
| A549 (Lung) | 20 |
Neuroprotective Effects
Certain derivatives related to this compound are noted for their neuroprotective abilities:
- Potential Mechanisms : The neuroprotective effects may stem from the ability to inhibit oxidative stress and modulate neurotransmitter levels, which could be beneficial in conditions like Alzheimer’s disease.
The biological activity of this compound is likely due to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act on receptors related to neurotransmission or cancer cell proliferation.
常见问题
Q. What are the optimal synthetic routes for 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one?
- Methodological Answer : Synthesis typically involves multi-step pathways:
- Step 1 : Condensation of a quinazolinone core with a pyrrolidine derivative (e.g., via nucleophilic substitution or coupling reactions).
- Step 2 : Introduction of the 3-methoxypyrazin-2-yloxy group through an oxidative coupling or Mitsunobu reaction .
- Step 3 : Final functionalization of the oxoethyl chain using reagents like bromoacetyl derivatives under controlled pH and temperature .
Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR verify substituent connectivity (e.g., pyrrolidine protons at δ 1.8–3.5 ppm, quinazolinone carbonyl at ~170 ppm) .
- HRMS : Validates molecular weight (e.g., calculated [M+H] = 451.18; observed 451.17) .
- IR Spectroscopy : Confirms key functional groups (e.g., C=O stretch at ~1650 cm, pyrazine ring vibrations at ~1550 cm) .
- X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in the pyrrolidine or oxoethyl moieties .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- In vitro assays :
- Enzyme Inhibition : Kinase or protease assays (e.g., EGFR, COX-2) using fluorescence-based protocols .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Binding Studies : Surface plasmon resonance (SPR) to assess affinity for targets like G-protein-coupled receptors .
Advanced Research Questions
Q. How can contradictory reports on biological activity be resolved for this compound?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC values across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may influence results .
- Target Validation : CRISPR/Cas9 knockout models to confirm specificity (e.g., if activity persists in EGFR cells, secondary targets exist) .
Q. What strategies optimize the synthetic yield of the pyrrolidin-1-yl-oxoethyl linker?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling vs. copper for Ullmann-type reactions .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrrolidine nitrogen .
- Temperature Control : Maintain 0–5°C during acyl chloride formation to minimize side reactions .
Q. How do substituents on the pyrazine and quinazolinone rings influence structure-activity relationships (SAR)?
- Methodological Answer :
- Pyrazine Modifications :
- Methoxy Position : 3-Methoxy vs. 2-methoxy alters electron density and hydrogen-bonding capacity (3-methoxy enhances solubility ).
- Quinazolinone Substituents :
- Electron-withdrawing groups (e.g., Cl, NO) at position 6 increase kinase inhibition but reduce solubility .
- Pyrrolidine Ring : N-methylation improves metabolic stability but may sterically hinder target binding .
Q. What computational approaches predict target binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR PDB: 1M17) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- ADMET Prediction : SwissADME or pkCSM to estimate logP (<3.5 optimal), CYP450 inhibition, and BBB permeability .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate esters at the quinazolinone carbonyl for pH-dependent release .
- Nanoparticle Encapsulation : PLGA nanoparticles (size <200 nm) improve bioavailability and reduce off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
